molecular formula C16H13N5O3S B7735189 MFCD08149297

MFCD08149297

Cat. No.: B7735189
M. Wt: 355.4 g/mol
InChI Key: HGFQCTYRZSHGHJ-GIJQJNRQSA-N
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Description

MFCD08149297 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD08149297 involves several steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves:

    Step 1: Initial reaction of precursor compounds under specific temperature and pressure conditions.

    Step 2: Purification of the intermediate product through crystallization or distillation.

    Step 3: Final reaction to obtain this compound, followed by purification to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

    Bulk synthesis: Using large quantities of reagents and catalysts.

    Automated purification: Employing advanced techniques like chromatography and crystallization.

    Quality control: Ensuring the final product meets industry standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions: MFCD08149297 undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Replacement of specific functional groups with other groups under certain conditions.

Common Reagents and Conditions:

    Oxidation: Uses reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Involves reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizes halogenating agents or nucleophiles under controlled temperature and solvent conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

MFCD08149297 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials.

Mechanism of Action

The mechanism of action of MFCD08149297 involves its interaction with specific molecular targets and pathways. It may:

    Bind to enzymes: Inhibiting or activating their activity.

    Interact with receptors: Modulating signal transduction pathways.

    Affect gene expression: Influencing the transcription and translation of specific genes.

These interactions result in various biological effects, which are the subject of ongoing research to fully understand the compound’s potential.

Comparison with Similar Compounds

MFCD08149297 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups, such as MFCD08149298 or MFCD08149299.

    Uniqueness: this compound may exhibit distinct reactivity, stability, or biological activity compared to its analogs, making it valuable for specific applications.

Properties

IUPAC Name

4-[(E)-(3-benzylsulfanyl-1,2,4-triazol-4-yl)iminomethyl]-2-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3S/c22-15-7-6-13(8-14(15)21(23)24)9-18-20-11-17-19-16(20)25-10-12-4-2-1-3-5-12/h1-9,11,22H,10H2/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFQCTYRZSHGHJ-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=CN2N=CC3=CC(=C(C=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=CN2/N=C/C3=CC(=C(C=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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